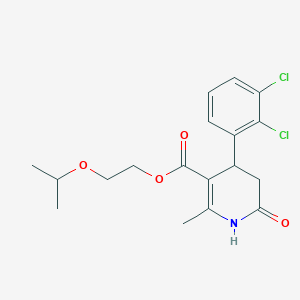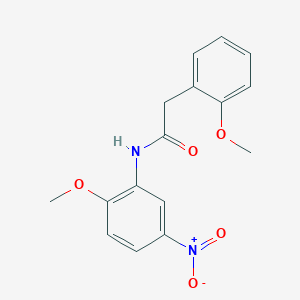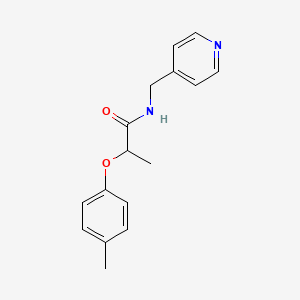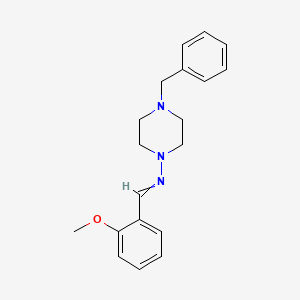![molecular formula C16H13NO6 B5586771 5-[(phenoxyacetyl)amino]isophthalic acid](/img/structure/B5586771.png)
5-[(phenoxyacetyl)amino]isophthalic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds involves multi-step processes, often starting with the reaction of precursor molecules under specific conditions. For instance, metal–organic frameworks based on semirigid ligands related to 5-[(phenoxyacetyl)amino]isophthalic acid have been synthesized by reacting the ligand with transition metals under hydrothermal conditions, demonstrating the importance of the ligand’s coordination features and the metal's nature in directing the MOF's topology and properties (Liu et al., 2014).
Molecular Structure Analysis
The molecular structure of compounds similar to 5-[(phenoxyacetyl)amino]isophthalic acid is crucial for their function and application. For example, the structure of a Cd(II) coordination polymer constructed by a related ligand was elucidated using single-crystal X-ray diffraction, revealing a three-dimensional structure crucial for its luminescent properties (Q. Liu, 2014).
Chemical Reactions and Properties
Chemical reactions involving 5-[(phenoxyacetyl)amino]isophthalic acid or related compounds often lead to the formation of coordination polymers and MOFs with unique properties. The reactivity with different metal ions and the influence of reaction conditions on the final product's structure are areas of active research. For instance, the synthesis of CdII coordination polymers from related ligands has been explored for their sensing abilities and fluorescence properties, highlighting the impact of the ligand's design on the material's application (Wang et al., 2015).
Physical Properties Analysis
The physical properties of materials derived from 5-[(phenoxyacetyl)amino]isophthalic acid, such as thermal stability, photoluminescence, and magnetic behavior, are directly related to their structural characteristics. For example, MOFs synthesized from related ligands exhibit diverse topologies and physical properties, including photoluminescence and magnetic properties, which can be tailored by the choice of metal ion and ligand design (Liu et al., 2014).
Chemical Properties Analysis
The chemical properties of 5-[(phenoxyacetyl)amino]isophthalic acid derivatives, such as reactivity towards various metal ions, hydrolytic stability, and potential for post-synthetic modification, are essential for their application in sensor design, catalysis, and materials science. The design and synthesis of related compounds aim to exploit these properties for specific applications, demonstrating the versatility of this class of compounds (Wang et al., 2015).
Safety and Hazards
将来の方向性
特性
IUPAC Name |
5-[(2-phenoxyacetyl)amino]benzene-1,3-dicarboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO6/c18-14(9-23-13-4-2-1-3-5-13)17-12-7-10(15(19)20)6-11(8-12)16(21)22/h1-8H,9H2,(H,17,18)(H,19,20)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGVDZPHKQQWBRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NC2=CC(=CC(=C2)C(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![8-(2,3-dihydro-1H-inden-1-ylacetyl)-1,3-dioxa-8-azaspiro[4.5]decan-2-one](/img/structure/B5586713.png)

![(3R*,4R*)-1-[(3-fluoro-4-hydroxyphenyl)acetyl]-4-(2-methoxyethyl)-3-methylpiperidin-4-ol](/img/structure/B5586734.png)

![3-(2-phenoxyethyl)-8-(1H-pyrrol-2-ylcarbonyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5586740.png)
![N-methyl-2-[4-(4-methylphenyl)-1-oxo-2(1H)-phthalazinyl]acetamide](/img/structure/B5586746.png)

![2-[(1-phenyl-1H-tetrazol-5-yl)thio]-N'-[4-(trifluoromethyl)benzylidene]acetohydrazide](/img/structure/B5586751.png)

![N-[(2-ethoxypyridin-3-yl)methyl]-1,3-dimethyl-1H-pyrazolo[3,4-d][1,3]thiazol-5-amine](/img/structure/B5586769.png)
![N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-4-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5586777.png)
